molecular formula C21H20FNO5S B2522125 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1448139-14-7

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2522125
CAS RN: 1448139-14-7
M. Wt: 417.45
InChI Key: HELDUNQPZGMOEU-KRXBUXKQSA-N
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Description

The compound is a complex organic molecule that features a piperidine ring, a common structural motif in many pharmaceuticals, linked to a benzodioxole moiety and a fluorophenylsulfonyl group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential biological activity.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the exact compound , they do provide insights into related synthetic methods. The first paper discusses a compound with a piperidin-4-one core and fluorobenzylidene substituents, which are synthesized through reactions that involve C—H⋯π interactions . The second paper outlines the synthesis of a benzyl piperidine derivative through nucleophile-promoted alkyne-iminium ion cyclizations, a method that could potentially be adapted for the synthesis of the target compound . These methods highlight the importance of careful selection of reactants and control of reaction conditions in the synthesis of complex piperidine derivatives.

Molecular Structure Analysis

The molecular structure of the target compound can be inferred to some extent from the related structures in the papers. The piperidin-4-one ring in the first paper adopts a sofa conformation, which is a common conformation for six-membered heterocycles . This information can be useful when predicting the conformation of the piperidine ring in the target compound. Additionally, the E configurations of the diene units in the first paper suggest that the target compound may also exhibit E configurations around its double bonds, which could affect its reactivity and interactions .

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse. The first paper mentions the formation of dimeric subunits via C—H⋯π interactions, which could be relevant when considering the reactivity of the target compound in a solid-state or concentrated solution . The second paper's discussion of alkyne-iminium ion cyclizations indicates that the target compound might also undergo similar cyclization reactions, given the presence of a suitable nucleophile and alkyne . These reactions are crucial for constructing the piperidine core and introducing various substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be extrapolated from the properties of similar compounds. The presence of fluorine atoms and a sulfonyl group in the target compound suggests it would have a significant dipole moment, which could influence its solubility and interactions with biological molecules. The benzodioxole moiety could contribute to the compound's photophysical properties, potentially making it fluorescent or absorbing in a specific region of the UV-visible spectrum. The intramolecular hydrogen bonds observed in the first paper's compound could also be present in the target compound, affecting its stability and conformation .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives similar to the specified compound have been synthesized and evaluated for their antimicrobial properties. For example, a study on the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of Lycopersicon esculentum, such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, highlighted the significant potential of these compounds as antimicrobial agents. The structure-activity relationship analysis within this research suggests that substitutions on the benzhydryl ring and sulfonamide ring influence antibacterial activity, pointing to a possible area of application for our compound in combating plant pathogens and enhancing agricultural productivity (Vinaya et al., 2009).

Cancer Research

Another field of application is in cancer research, where similar compounds have demonstrated potent cytotoxicity against various neoplasms. A study presented novel 3,5-bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones showing preferential lethality toward different cancer cell lines compared to normal cells. This research suggests the compound's framework might be adaptable for designing novel antitumor agents, with the potential for high activity against colon cancer and leukemia cell lines, indicating a promising approach for cancer therapy (Das et al., 2011).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO5S/c22-16-3-5-17(6-4-16)29(25,26)18-9-11-23(12-10-18)21(24)8-2-15-1-7-19-20(13-15)28-14-27-19/h1-8,13,18H,9-12,14H2/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELDUNQPZGMOEU-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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